molecular formula C4H12ClNO B1376005 (S)-3-Aminobutan-1-ol hydrochloride CAS No. 863304-89-6

(S)-3-Aminobutan-1-ol hydrochloride

Cat. No.: B1376005
CAS No.: 863304-89-6
M. Wt: 125.6 g/mol
InChI Key: FMMFLYBTRIVTPX-WCCKRBBISA-N
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Description

(S)-3-Aminobutan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of butanol, featuring an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Scientific Research Applications

(S)-3-Aminobutan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of fine chemicals and specialty materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “(S)-3-Aminobutan-1-ol hydrochloride” is used. For example, many amines interact with biological systems as neurotransmitters .

Safety and Hazards

The safety and hazards associated with “(S)-3-Aminobutan-1-ol hydrochloride” would depend on its specific properties. In general, care should be taken when handling any chemical compounds, especially those used in medications .

Future Directions

The future directions for research on “(S)-3-Aminobutan-1-ol hydrochloride” would depend on its potential applications. For example, if it has potential uses in treating obesity, research might focus on optimizing its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Aminobutan-1-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-3-Aminobutan-1-one using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, yielding the desired product with high enantiomeric purity.

Another method involves the catalytic hydrogenation of (S)-3-Aminobutan-1-one using a palladium catalyst. This method also requires hydrochloric acid to form the hydrochloride salt, ensuring the product’s stability and solubility.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient conversion rates. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-3-Aminobutan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to (S)-3-Aminobutan-1-ol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: (S)-3-Aminobutan-1-one

    Reduction: (S)-3-Aminobutan-1-ol

    Substitution: Various amides and esters depending on the substituents used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Aminobutan-1-ol hydrochloride
  • 2-Aminobutan-1-ol hydrochloride
  • 3-Aminopropan-1-ol hydrochloride

Uniqueness

(S)-3-Aminobutan-1-ol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Its specific arrangement of functional groups also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S)-3-aminobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMFLYBTRIVTPX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855737
Record name (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863304-89-6
Record name 1-Butanol, 3-amino-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863304-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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